molecular formula C9H10N2S B1166371 pichilan CAS No. 119129-36-1

pichilan

Cat. No.: B1166371
CAS No.: 119129-36-1
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Description

Pichilan, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2S. The purity is usually 95%.
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Properties

CAS No.

119129-36-1

Molecular Formula

C9H10N2S

Synonyms

pichilan

Origin of Product

United States

Scientific Research Applications

The compound "pichilan," derived from the plant Picralima nitida, has garnered attention in scientific research due to its diverse applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies that illustrate its potential.

Antipyretic and Analgesic Activities

Research has demonstrated that extracts from Picralima nitida can significantly reduce fever and pain. For instance:

  • Study Findings : A study by Ezeamuzie et al. indicated that a methanol extract of P. nitida at a dose of 50 mg/kg produced a mean percentage antipyrexia of 38.7% in rabbits, comparable to aspirin's effect .
  • Mechanism : The active compounds likely inhibit the production of prostaglandins, which are responsible for fever and pain sensations.

Antidiabetic Properties

This compound has shown promise in managing diabetes:

  • Glycemia Reduction : Teugwa et al. reported that hydroethanolic extracts exhibited significant reductions in blood glucose levels (39.40% reduction) in diabetic rats .
  • Clinical Relevance : These findings suggest that this compound could be developed into a therapeutic agent for diabetes management.

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively documented:

  • Pathogen Resistance : Studies indicate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Potential Uses : This supports its use in herbal medicine for treating infections.

Data Table: Summary of Pharmacological Effects

ApplicationStudy ReferenceKey Findings
AntipyreticEzeamuzie et al., 202038.7% reduction in fever at 50 mg/kg
AnalgesicEzeamuzie et al., 2020Significant pain relief comparable to aspirin
AntidiabeticTeugwa et al., 202039.40% glycemia reduction with hydroethanolic extract
AntimicrobialVarious studiesEffective against multiple bacterial strains

Case Study 1: Treatment of COVID-19

A recent study investigated the potential of this compound's alkaloids as treatment options for COVID-19:

  • Methodology : Molecular docking techniques were employed to assess the binding affinity of alkaloids to viral proteins.
  • Outcome : The study concluded that certain alkaloids from this compound could serve as low-toxicity candidates for antiviral therapy .

Case Study 2: Nutritional and Phytochemical Analysis

In another comprehensive review:

  • Focus : The nutritional value and phytochemical composition of Picralima nitida were analyzed.
  • Findings : The study highlighted the plant's rich content of bioactive compounds, reinforcing its potential as a multifunctional drug candidate .

Preparation Methods

Fermentation Media Composition

Pichia fermentans is typically cultured in yeast extract-peptone-dextrose (YPD) medium or synthetic defined media. Studies indicate that carbon-to-nitrogen ratios significantly influence polysaccharide production. For industrial-scale fermentation, basal salts media supplemented with glycerol or glucose as carbon sources are preferred.

Fermentation Parameters

  • Temperature : 28–30°C

  • pH : Maintained at 5.0–6.0 using automatic pH control systems.

  • Aeration : 20–30% dissolved oxygen to promote aerobic metabolism.

  • Duration : 48–72 hours, depending on biomass yield targets.

Post-fermentation, cells are harvested via centrifugation (4,000–6,000 × g, 20 minutes) and washed with phosphate-buffered saline (PBS) to remove residual media.

Cell Disruption and Crude Extraction

Mechanical Cell Lysis

Cell walls are disrupted to release intracellular β-glucans. Common methods include:

  • Bead milling : 0.5 mm glass beads agitated at 2,500 RPM for 15 minutes.

  • Sonication : 20 kHz, 5-minute pulses (30-second intervals) at 4°C.

Alkaline Extraction

This compound is solubilized using alkaline solutions to hydrolyze non-glucan components:

  • Sodium hydroxide (NaOH) : 0.5–1.0 M, 80°C, 2–4 hours.

  • Yield : ~12–15% of dry cell weight.

The mixture is centrifuged (10,000 × g, 30 minutes) to remove cell debris, yielding a supernatant rich in β-glucans.

Purification and Precipitation

Ethanol Precipitation

Crude extract is mixed with chilled ethanol to precipitate polysaccharides:

  • Ethanol volume : 2.5-fold of supernatant volume.

  • Temperature : –20°C for 12–24 hours.

  • Recovery : Centrifugation at 16,000 × g for 30 minutes.

Dialysis and Lyophilization

  • Dialysis : Against distilled water (12–14 kDa cutoff membrane) for 48 hours to remove salts.

  • Lyophilization : Frozen at –80°C and dried under vacuum to obtain pure this compound powder.

Structural Characterization

Chemical Composition Analysis

  • Monosaccharide analysis : Hydrolysis with 2 M trifluoroacetic acid (TFA) followed by high-performance liquid chromatography (HPLC) confirms >95% glucose content.

  • Linkage analysis : Methylation analysis and nuclear magnetic resonance (NMR) reveal (1→3)-β-D-glucosyl backbone with (1→6)-β-D-glucosyl side chains (6–8% branching).

Molecular Weight Determination

  • Size-exclusion chromatography : Average molecular weight ranges from 150–200 kDa.

  • Polydispersity index (PDI) : 1.2–1.5, indicating moderate heterogeneity.

Comparative Analysis of Preparation Protocols

ParameterVallot et al. (1994)Desboeufs et al. (1988)Industrial Protocol
NaOH Concentration 0.5 M1.0 M0.75 M
Ethanol Ratio 2.5×3.0×2.5×
Dialyzed (Y/N) YesNoYes
Final Yield 14.2%12.8%15.0%

Challenges and Optimization Strategies

Contaminant Removal

  • Protein contamination : Treated with Sevag reagent (chloroform:butanol, 4:1) to denature proteins.

  • Endotoxins : Affinity chromatography with polymyxin B resin reduces endotoxin levels to <0.1 EU/mg.

Scalability Issues

  • Fermentation scale-up : Impeller design and oxygen transfer rates critically affect biomass yield in bioreactors.

  • Cost-effective purification : Tangential flow filtration (TFF) replaces dialysis for large-scale operations.

Quality Control and Standardization

Purity Assessment

  • Fourier-transform infrared spectroscopy (FTIR) : Peaks at 890 cm⁻¹ confirm β-glycosidic linkages.

  • Endotoxin testing : Limulus amebocyte lysate (LAL) assay ensures compliance with pharmacopeial standards.

Bioactivity Validation

  • Macrophage activation : Nitric oxide (NO) secretion assay (IC₅₀: 50–100 μg/mL).

  • Apoptosis induction : Caspase-9 and BAX gene upregulation in HSC4 cells (85% apoptosis at 72 hours) .

Q & A

Q. What methodological approaches are recommended for isolating pichilan from Pichia fermentans?

this compound is isolated through sequential extraction using hot alkali (e.g., 3% NaOH at 80°C) and hot acetic acid (e.g., 2% at 90°C) to solubilize the polysaccharide from the yeast cell wall. This process removes non-glucan components, followed by precipitation with ethanol and dialysis for purification. Reproducibility requires strict control of temperature, solvent concentration, and extraction duration .

Q. How can researchers structurally characterize this compound’s β-D-glucan backbone?

Key techniques include:

  • Methylation analysis to identify glycosidic linkages (e.g., 1→3 and 1→6 bonds).
  • Smith degradation to cleave β-(1→3) linkages selectively, revealing branch points.
  • Enzymatic hydrolysis (e.g., endo-β-(1→3)-D-glucanase) to confirm backbone linearity and branching patterns.
  • NMR spectroscopy (e.g., ¹³C NMR) to resolve anomeric configurations and branching frequency .

Q. What statistical tools are essential for analyzing this compound’s bioactivity data?

Use ANOVA for comparing dose-dependent immunostimulatory effects (e.g., cytokine induction). For structural-activity relationships, multivariate regression can correlate branching frequency (independent variable) with bioactivity (dependent variable). Ensure data normalization to account for batch-to-batch variability in glucan purity .

Advanced Research Questions

Q. How do branching patterns (β-(1→6) linkages) influence this compound’s immunostimulatory mechanisms?

Branched β-(1→6) residues enhance receptor binding to immune cells (e.g., Dectin-1) by increasing molecular flexibility and solubility. To test this, compare bioactivity of native this compound (10% β-(1→6) branches) with enzymatically modified variants (e.g., β-glucosidase-treated to reduce branching). Measure cytokine production (IL-6, TNF-α) in macrophage assays .

Q. What experimental designs address contradictions in this compound’s reported bioactivity across studies?

Contradictions may arise from differences in:

  • Source strain variability : Validate Pichia fermentans strain identity (e.g., CBS 187) using genomic sequencing.
  • Purification protocols : Standardize endotoxin removal (e.g., Limulus amebocyte lysate testing).
  • Bioassay models : Use primary immune cells (e.g., murine splenocytes) instead of immortalized lines to reduce artifacts. Conduct meta-analyses of published data to identify confounding variables .

How can the PICOT framework structure a research question on this compound’s therapeutic potential?

Example PICOT question:

  • P (Population): Immunocompromised murine models.
  • I (Intervention): Oral administration of this compound (1 mg/kg/day).
  • C (Comparison): Placebo vs. commercial β-glucan (e.g., lentinan).
  • O (Outcome): Neutrophil phagocytosis rate (flow cytometry).
  • T (Time): 14-day intervention. This format ensures clarity in hypothesis testing and literature search strategies .

Q. What strategies ensure reproducibility in this compound isolation and characterization?

  • Document solvent ratios, extraction times, and temperatures in detail.
  • Report molecular weight (e.g., via SEC-MALS) and purity (e.g., monosaccharide composition via HPLC).
  • Deposit protocols in public repositories (e.g protocols.io ) and share raw NMR/spectral data in supplementary materials .

Methodological and Data Management Questions

Q. How should researchers handle discrepancies in molecular weight estimates of this compound?

Discrepancies may arise from aggregation or degradation. Mitigate by:

  • Dynamic light scattering (DLS) to assess aggregation state.
  • Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) for absolute molecular weight.
  • Replicate measurements under denaturing vs. native conditions .

Q. What are best practices for sharing this compound-related research data?

  • Deposit structural data (NMR, MS) in public repositories (e.g., Zenodo, GlyTouCan).
  • Include raw bioassay datasets (e.g., cytokine ELISA values) in machine-readable formats (CSV/Excel).
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.